molecular formula C10H10ClN3O2 B018945 4-Amino-2-chloro-6,7-dimethoxyquinazoline CAS No. 23680-84-4

4-Amino-2-chloro-6,7-dimethoxyquinazoline

Cat. No.: B018945
CAS No.: 23680-84-4
M. Wt: 239.66 g/mol
InChI Key: HWIIAAVGRHKSOJ-UHFFFAOYSA-N
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Description

4-Amino-2-chloro-6,7-dimethoxyquinazoline, also known as this compound, is a useful research compound. Its molecular formula is C10H10ClN3O2 and its molecular weight is 239.66 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Pharmaceutical Precursor : It has been developed as a more efficient precursor for antihypertensive drugs (Kumaraswamy, Jena, Sastry, & Kumar, 2004). Another study achieved the synthesis of 4-Amino-2-chloro-6,7-dimethoxyquinazoline from vanillin, optimizing the process for a 37% overall yield, indicating its potential for industrial production (Xu Guangshan, 2011).

  • Antihypertensive Activity : Some derivatives of this compound, such as those synthesized in a study by Sekiya et al., have been found to effectively reduce blood pressure in spontaneously hypertensive rats (Sekiya, Hiranuma, Hata, Mizogami, Hanazuka, & Yamada, 1983).

  • Antitumor and Antimicrobial Applications : Novel 6,7-dimethoxyquinazoline derivatives exhibit promising antitumor and antimicrobial activities, suggesting potential for future pharmaceutical applications (Kassab, Gedawy, Mahmoud, & Khattab, 2016).

  • Potential in Treating Epidermal Growth Factor Receptor-Related Diseases : Studies have indicated that certain derivatives can inhibit the tyrosine kinase activity of the epidermal growth factor receptor, offering potential treatments for related diseases (Rewcastle, Palmer, Bridges, Showalter, Sun, Nelson, McMichael, Kraker, Fry, & Denny, 1996).

  • DNA Interaction and Cancer Therapy : N-alkyl(anilino)quinazoline derivatives, which include this compound, have shown significant interaction with DNA, indicating their potential as DNA intercalating agents in cancer therapy (Garofalo et al., 2010).

  • Role in Antimalarial Drugs : Chloroquine and related antimalarials, which include quinazoline derivatives, act by complexing with iron in the parasite's food vacuoles, highlighting the importance of basic amino side chains in these drugs (Egan, Hunter, Kaschula, Marques, Misplon, & Walden, 2000).

  • Pharmacokinetics and Toxicity in Leukemia Treatment : The Janus kinase 3 inhibitor WHI-P131, which includes this compound, has shown promising pharmacokinetics and toxicity profiles in preclinical models, suggesting potential for treating acute lymphoblastic leukemia (Uckun, Ek, Liu, & Chen, 1999).

  • Discovery of PDE10A Inhibitors : Research has discovered 6,7-dimethoxy-4-pyrrolidylquinazoline PDE10A inhibitors, demonstrating the potential of this compound derivatives in developing new pharmacological agents (Chappie et al., 2007).

Mechanism of Action

Safety and Hazards

“4-Amino-2-chloro-6,7-dimethoxyquinazoline” is classified as Acute Tox. 4 (Oral), with an ATE=500 mg/kg bodyweight. It causes skin irritation (Skin Irrit. 2, H315) and serious eye irritation (Eye Irrit. 2, H319) . It is recommended to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes .

Properties

IUPAC Name

2-chloro-6,7-dimethoxyquinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3O2/c1-15-7-3-5-6(4-8(7)16-2)13-10(11)14-9(5)12/h3-4H,1-2H3,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWIIAAVGRHKSOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)Cl)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3057694
Record name 4-Amino-2-chloro-6,7-dimethoxyquinazoline
Source EPA DSSTox
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Molecular Weight

239.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23680-84-4
Record name 4-Amino-2-chloro-6,7-dimethoxyquinazoline
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-6,7-dimethoxy-4-quinazolinamine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Amino-2-chloro-6,7-dimethoxyquinazoline
Source EPA DSSTox
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Record name 2-chloro-6,7-dimethoxyquinazolin-4-amine
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Record name 2-CHLORO-6,7-DIMETHOXY-4-QUINAZOLINAMINE
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Synthesis routes and methods

Procedure details

8.6 g of 2.4-Dichloro-6,7-dimethoxy quinazoline was dissolved in 300 ml of tetrahydrofuran and NH3 -gas was introduced to the solution. After saturated with NH3 -gas, the reaction mixture was allow to stand for 2 days and the solvent was removed. The resulting precipitate was collected by filtration and recrystallized from methanol. 2.8 g of desired compound was obtained. m.p. 248° C. (decomp.)
Quantity
8.6 g
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300 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 4-Amino-2-chloro-6,7-dimethoxyquinazoline in pharmaceutical synthesis?

A: This compound serves as a crucial building block for several important antihypertensive drugs, including Doxazosin, Terazosin, Prazosin, and Alfuzosin. Its chemical structure allows for further modifications, leading to a diverse range of derivatives with potential therapeutic applications. [, , , ]

Q2: Can you describe a common synthetic route for this compound?

A: A common starting material is vanillin. The synthesis typically involves multiple steps including methylation, nitration, oxidation, esterification, reduction, cyclization, chlorination, and amination reactions. Optimization of reaction conditions, particularly for nitration and oxidation steps, is crucial for achieving a good yield. [, ]

Q3: Are there any challenges associated with the synthesis of this compound?

A: Yes, several challenges have been reported. For instance, traditional methods for oxidizing vanillin to vanillic acid often lead to impurities, affecting the purity of the final product. [] Additionally, the cyclization reaction using sodium cyanate can yield significant amounts of unwanted byproducts like 3,4-dimethoxyisatoic anhydride. [] The conversion of 2,4-dichloro-6,7-dimethoxyquinazoline to the final product can be inefficient and require large volumes of anhydrous solvents and prolonged reaction times. []

Q4: How is the quality of this compound monitored during its synthesis?

A: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used technique for monitoring the synthesis of this compound. The method can separate and quantify the compound from its impurities, allowing for the assessment of reaction progress and product purity. This is particularly important for ensuring the quality of the final drug substance. [, ]

Q5: What spectroscopic techniques are used to characterize this compound?

A: Various spectroscopic techniques are employed for characterizing this compound, including Infrared Spectroscopy (IR), Proton Nuclear Magnetic Resonance (1H-NMR), Carbon-13 Nuclear Magnetic Resonance (13C-NMR), and Mass Spectrometry (MS). These techniques provide valuable information about the functional groups, carbon framework, and molecular weight of the compound, confirming its identity and purity. [, , ]

Q6: Are there any known applications of this compound beyond its use in antihypertensive drugs?

A: Yes, research suggests that derivatives of this compound, particularly those incorporating a hydrazone moiety, exhibit promising antifungal activity. [] This highlights the potential of this scaffold for developing novel therapeutic agents beyond its traditional use in cardiovascular medications.

Q7: What are the implications of the structural features of this compound for its reactivity?

A: The presence of the 2-chloro and 4-amino substituents on the quinazoline ring makes it a versatile building block for further derivatization. These groups can participate in various nucleophilic substitution reactions, allowing for the introduction of different pharmacophores and the fine-tuning of physicochemical properties. [, ]

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